N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)17-20-21-18(24-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCWGIHIXUNWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has been evaluated for its effectiveness against various bacterial strains. In a study involving different concentrations of the compound, it demonstrated notable inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 75% under specific conditions . The mechanisms involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Case Study: Anticancer Efficacy
A recent study highlighted the compound's efficacy against glioblastoma cells, where it was found to significantly reduce cell viability and promote apoptosis through DNA damage mechanisms . The study employed cytotoxic assays and molecular docking simulations to predict binding affinities with target proteins involved in cancer progression.
Organic Semiconductors
This compound has been explored as a potential component in organic semiconductors due to its favorable electronic properties. Its incorporation into polymer matrices has shown promise in enhancing the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Photophysical Properties
The photophysical properties of this compound make it suitable for applications in optoelectronic devices. Studies have reported that it exhibits strong fluorescence characteristics, which can be harnessed in the development of sensors and imaging technologies.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Oxadiazole vs. Thiadiazole
- N-[5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl]-3-Phenylpropanamide (): Structural Difference: Replaces the oxygen atom in the oxadiazole ring with sulfur, forming a 1,3,4-thiadiazole. This may alter binding affinity in biological targets. Substituent Variation: The 4-methoxybenzyl group at the 5-position introduces steric bulk compared to the 3-methoxyphenyl group in the target compound.
Oxadiazole vs. Pyrazole () :
Substituent Variations
Methoxy Position and Electronic Effects
Sulfonyl and Sulfonamide Modifications () :
- 3-[(4-Methylphenyl)Sulfonyl]-N-{5-[2-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazol-2-yl}Propanamide (): Incorporates sulfonyl groups at both the propanamide chain and the oxadiazole ring.
- N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Methyl)-1,2,4-Oxadiazol-5-yl]Propanamide () :
Comparative Data Table
Research Findings and Implications
- Bioactivity : The target compound’s oxadiazole core and 3-methoxyphenyl group may favor interactions with kinases or GPCRs, as seen in analogs like those in –2, which show activity against inflammatory targets .
- Metabolic Stability : Sulfonyl-containing analogs () exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
- Toxicity Considerations : Thiadiazole derivatives () may pose higher hepatotoxicity risks compared to oxadiazoles, as observed in preclinical studies .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- Structure : The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its structural components:
- Oxadiazole Ring : Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The oxadiazole group can interact with various biological targets, including enzymes and receptors.
- Amide Functionality : The amide group enhances the compound's ability to form hydrogen bonds, which can improve binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antibacterial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 5 to 20 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed IC50 values in the micromolar range (10–30 μM), indicating cytotoxic effects .
Anti-inflammatory Effects
In animal models, the compound has demonstrated anti-inflammatory effects:
- Cytokine Inhibition : It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development as a new antibiotic .
Study 2: Anticancer Activity
A research article focused on the anticancer properties of oxadiazole derivatives reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Data Summary Table
Q & A
Basic: What are the recommended methods for synthesizing N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the cyclization of thiourea derivatives or condensation of hydrazides with carbonyl compounds. Key steps include:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2: Coupling the oxadiazole intermediate with 3-phenylpropanamide derivatives using peptide coupling reagents (e.g., DCC or EDCI) .
Optimization Strategies:
- Temperature Control: Maintain reflux conditions (90–100°C) during cyclization to prevent incomplete ring formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Monitoring: Employ thin-layer chromatography (TLC) to track reaction progress and ensure intermediate purity .
Basic: How should researchers confirm the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- ¹³C NMR confirms carbonyl (C=O) and oxadiazole ring carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₁₆N₃O₃) .
- X-ray Crystallography: Resolves 3D spatial arrangements, particularly for confirming regiochemistry of the oxadiazole ring .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values) often arise from differences in experimental design. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., fixed urease inhibition assay pH and temperature) to minimize variability .
- Purity Validation: Ensure compound purity (>95%) via HPLC and eliminate residual solvents (e.g., DMSO) that may interfere with assays .
- Structural Analog Comparison: Benchmark activity against structurally similar compounds (e.g., N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide) to identify substituent-specific effects .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
Computational approaches provide mechanistic insights into target binding:
- Molecular Docking: Simulate binding poses with enzymes (e.g., urease or cytochrome P450) using software like AutoDock Vina. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to optimize lead compounds .
- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to identify critical ligand-protein interactions .
Advanced: What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
Common Side Reactions:
- Oxadiazole Ring Opening: Occurs under prolonged acidic conditions, leading to thiosemicarbazide degradation .
- Amide Hydrolysis: Excess moisture during coupling steps may hydrolyze the propanamide group .
Mitigation Strategies:
- Controlled Reaction Time: Limit cyclization to 3–4 hours to prevent ring degradation .
- Anhydrous Conditions: Use molecular sieves or inert atmospheres (N₂/Ar) during coupling reactions .
- Byproduct Monitoring: Employ LC-MS to detect and quantify impurities (e.g., unreacted intermediates) .
Basic: What analytical techniques are critical for assessing the compound’s purity and stability?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) and detect degradation products .
- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR to assess shelf-life .
Advanced: How can researchers design derivatives to enhance the compound’s bioactivity?
Methodological Answer:
Derivative design focuses on modifying key pharmacophores:
- Oxadiazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂ at the 3-methoxyphenyl position) to enhance enzyme inhibition .
- Propanamide Chain Optimization: Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to improve solubility and target affinity .
- Stereochemical Modifications: Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to evaluate stereospecific activity .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Key Challenges:
- Low Yield in Cyclization Steps: Scaling POCl₃-mediated reactions requires strict temperature control to avoid exothermic side reactions .
- Purification Complexity: Column chromatography becomes impractical at large scales; switch to recrystallization (e.g., ethanol/water mixtures) .
Solutions:
- Flow Chemistry: Implement continuous flow systems for safer handling of corrosive reagents (e.g., POCl₃) .
- Green Solvent Alternatives: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of removal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
